

Methyl 2-(azetidin-3-yl)acetate hydrochloride chemical structure

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Compound of Interest

Compound Name: *Methyl 2-(azetidin-3-yl)acetate hydrochloride*

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An In-depth Technical Guide to **Methyl 2-(azetidin-3-yl)acetate Hydrochloride**: A Cornerstone Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of **Methyl 2-(azetidin-3-yl)acetate hydrochloride**, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical architecture, strategic synthesis, analytical validation, and its significant role in the construction of novel therapeutic agents. This document moves beyond simple data presentation to offer insights into the causality behind methodological choices, ensuring a robust understanding for its practical application.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in this context.^{[1][2]} Their inherent high ring strain and sp³-rich character confer unique structural and physicochemical properties that are highly advantageous for drug design.^[1] Compared to more conventional planar aromatic rings or larger saturated heterocycles, the constrained azetidine ring offers precise control over substituent exit vectors, which can lead to enhanced binding affinity and selectivity for biological targets.^{[1][3]}

Methyl 2-(azetidin-3-yl)acetate hydrochloride serves as a versatile and highly valuable building block, providing a robust entry point into a diverse range of 3-substituted azetidine derivatives. Its structure combines the desirable azetidine core with a reactive acetate side chain, enabling further elaboration and incorporation into more complex molecular frameworks. This guide will illuminate the synthesis and application of this key intermediate, empowering scientists to leverage its full potential in their research endeavors.

Chemical Identity and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation.

Chemical Structure:

- IUPAC Name: methyl 2-(azetidin-3-yl)acetate;hydrochloride
- CAS Number: 1229705-59-2[4]
- Molecular Formula: $C_6H_{12}ClNO_2$ [4]
- Molecular Weight: 165.62 g/mol [4][5]

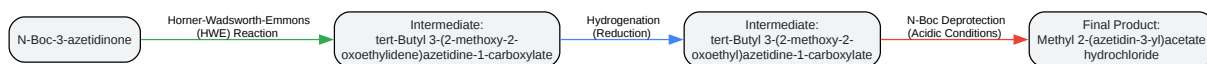
The structure consists of a central azetidine ring substituted at the 3-position with a methyl acetate group. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.

Physicochemical Data Summary:

Property	Value	Source
Appearance	White to off-white solid	[4]
Molecular Weight	165.62 g/mol	[4]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[4]
CAS Number	1229705-59-2	[4]
XLogP3-AA (Computed)	-0.3	
Rotatable Bond Count	2	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	3	[6]
Recommended Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[4]

Strategic Synthesis: A Validated Pathway

The efficient construction of **Methyl 2-(azetidin-3-yl)acetate hydrochloride** is paramount for its widespread use. The most prevalent and reliable synthetic strategy involves a three-stage process starting from commercially available N-Boc-3-azetidinone.[7][8] This pathway is designed to control reactivity and maximize yield.



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Caption: Overall synthetic workflow for Methyl 2-(azetidin-3-yl)acetate HCl.

Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

- Objective: To install the acetate side chain by forming a carbon-carbon double bond.

- **Causality:** The HWE reaction is the method of choice for reacting ketones, like N-Boc-3-azetidinone, with phosphonate esters to stereoselectively form α,β -unsaturated esters.^{[9][10]} This approach offers high yields and predictable outcomes, establishing the core backbone of the target molecule.^[9]

Experimental Protocol:

- **Preparation:** To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry Tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise.
- **Anion Formation:** Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.
- **Reaction:** Add a solution of N-Boc-3-azetidinone in dry THF dropwise to the reaction mixture.
- **Completion:** Allow the reaction to warm to room temperature and stir for 1.5 hours, monitoring by TLC until the starting material is consumed.^[7]
- **Workup & Purification:** Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is purified by flash column chromatography.^{[7][9]}

Stage 2: Catalytic Hydrogenation

- **Objective:** To reduce the double bond, yielding the saturated acetate derivative.
- **Causality:** Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation, typically leading to complete conversion under moderate hydrogen pressure.^[11]

Experimental Protocol:

- **Setup:** Dissolve the unsaturated ester intermediate from Stage 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
- **Catalyst Addition:** Add 10 mol% of Pd/C (10 wt. %) to the solution.[\[11\]](#)
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically atmospheric pressure to 50 psi) and stir vigorously at room temperature.
- **Monitoring:** Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
- **Workup:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the saturated intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate. This product is often of sufficient purity for the next step.

Stage 3: N-Boc Deprotection and Salt Formation

- **Objective:** To remove the tert-butoxycarbonyl (Boc) protecting group and isolate the final product as its stable hydrochloride salt.
- **Causality:** The Boc group is acid-labile. Treatment with a strong acid cleaves the carbamate to release the free amine. Using methanolic hydrochloric acid or HCl in dioxane not only performs the deprotection but also concurrently forms the hydrochloride salt, which aids in purification (often by precipitation) and enhances the compound's long-term stability.[\[4\]](#)[\[11\]](#) Milder acidic conditions are crucial to prevent the acid-catalyzed opening of the strained azetidine ring.[\[11\]](#)

Experimental Protocol:

- **Setup:** Dissolve the Boc-protected intermediate from Stage 2 in methanol at 0 °C.[\[4\]](#)
- **Acid Addition:** Slowly add a 4 M solution of methanolic hydrochloric acid to the solution.[\[4\]](#)
- **Reaction:** Stir the reaction mixture at 25 °C for 2 hours, monitoring by TLC.[\[4\]](#)

- Isolation: Upon completion, remove the solvent by concentration under reduced pressure.[\[4\]](#)
- Final Product: The resulting solid is the crude **Methyl 2-(azetidin-3-yl)acetate hydrochloride**, which can be further purified by recrystallization if necessary.[\[4\]](#)

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

¹H NMR Spectroscopy:

The structure of **Methyl 2-(azetidin-3-yl)acetate hydrochloride** is unequivocally confirmed by its ¹H NMR spectrum.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	J (Hz)
4.16	triplet	2H	Azetidine CH ₂	9.9
3.95-3.87	multiplet	2H	Azetidine CH ₂	
3.73-3.65	multiplet	3H	OCH ₃	
3.28-3.19	multiplet	1H	Azetidine CH	
2.78-2.69	multiplet	2H	CH ₂ COO	
Spectrum acquired in CD ₃ OD at 400 MHz. [4]				

Interpretation:

- The signals between δ 3.87 and 4.16 ppm are characteristic of the methylene protons on the azetidine ring adjacent to the protonated nitrogen.

- The singlet corresponding to the three methyl ester protons (OCH_3) is observed around δ 3.70 ppm.
- The multiplet around δ 3.24 ppm corresponds to the single proton at the 3-position of the azetidine ring.
- The protons of the methylene group adjacent to the carbonyl (CH_2COO) appear as a multiplet around δ 2.74 ppm.

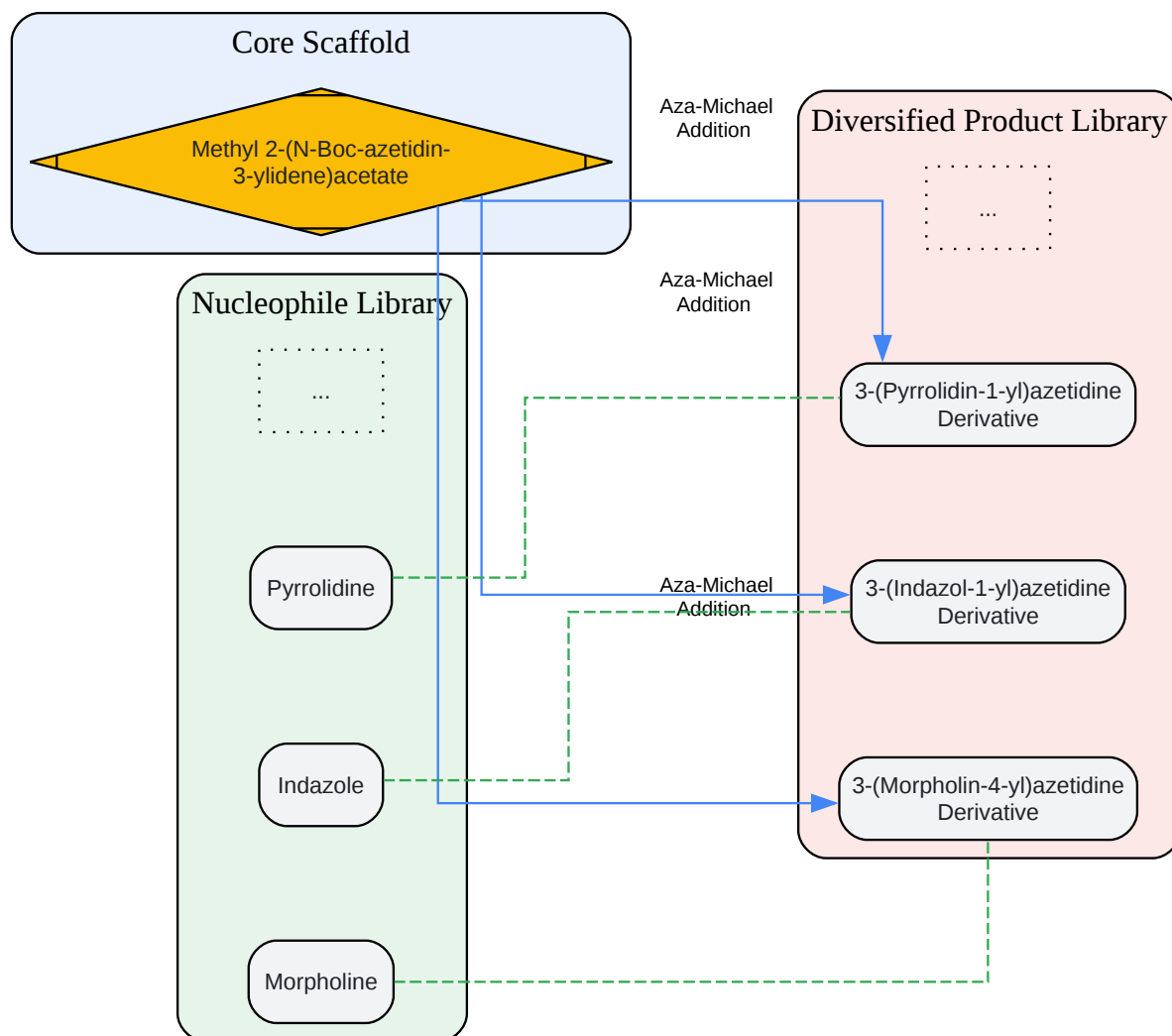
Other essential analytical techniques for quality control include:

- LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
- FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the ester and the N-H stretch of the ammonium salt.

Application in Medicinal Chemistry: A Scaffold for Innovation

Methyl 2-(azetidin-3-yl)acetate hydrochloride is not an end-product but a strategic starting point for generating libraries of novel compounds. Its primary utility lies in its role as a scaffold for diversification.

The unsaturated precursor, methyl 2-(N-Boc-azetidin-3-ylidene)acetate, is a powerful Michael acceptor. This reactivity allows for the conjugate addition of a wide array of nucleophiles, particularly nitrogen-containing heterocycles, at the 3-position of the azetidine ring.^{[10][12][13]} This aza-Michael addition is a cornerstone strategy for creating diverse libraries of 3,3-disubstituted azetidines.^{[12][14]}



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Caption: Use of the azetidine scaffold for library generation via Aza-Michael addition.

This strategy has been successfully employed to synthesize novel 3-substituted azetidine derivatives that have been investigated for various therapeutic applications, including as triple reuptake inhibitors (TRIs) for the potential treatment of depression.[15] The ability to rapidly generate and test a multitude of analogs makes this azetidine building block a powerful tool in lead discovery and optimization campaigns.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **Methyl 2-(azetidin-3-yl)acetate hydrochloride**.

Hazard Identification:

Based on data for similar chemical structures, the compound should be handled as a potential irritant.^[4]

- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).^[4]^[16]
- Signal Word: Warning^[4]

Recommended Safety and Handling Procedures:

Precautionary Measure	Protocol	Reference
Engineering Controls	Work in a well-ventilated area, preferably a chemical fume hood. Ensure safety shower and eyewash stations are accessible.	[17] [18]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.	[16] [18]
Handling	Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.	[16] [17]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere (2-8°C).	[4] [17]
First Aid (Eyes)	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.	[16] [17]
First Aid (Skin)	Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.	[16] [17]
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.	[16]

Conclusion

Methyl 2-(azetidin-3-yl)acetate hydrochloride is more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its unique structural features, derived from the strained azetidine ring, offer significant advantages in drug design. The well-defined and validated synthetic pathway detailed in this guide provides a reliable and scalable method for its production. By understanding its chemical properties, synthesis, and potential for diversification, researchers are well-equipped to unlock the full potential of this powerful building block in their drug discovery programs.

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